Benzyl carbamate

Description

Properties

IUPAC Name |

benzyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJDIJCNWFYVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211159 | |

| Record name | Benzyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-84-1 | |

| Record name | Benzyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7890Q001S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of benzyl carbamate

An In-depth Technical Guide to the Structure and Chemistry of Benzyl (B1604629) Carbamate (B1207046)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl carbamate (Cbz-NH₂), the benzyl ester of carbamic acid, is a pivotal molecule in organic synthesis, primarily recognized for its role as a precursor to the benzyloxycarbonyl (Cbz or Z) protecting group. This group is fundamental in peptide synthesis and the preparation of complex amines due to its stability and selective cleavage conditions. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by quantitative physicochemical and spectroscopic data. Furthermore, it details a standard experimental protocol for its synthesis and illustrates its core chemical transformations, including its application in amine protection, through structured diagrams.

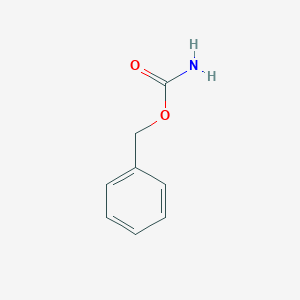

Molecular Structure of this compound

This compound, with the chemical formula C₈H₉NO₂, is an organic compound that integrates a benzyl group, an ester linkage, and a terminal amino group.[1][2] Structurally, it is the ester formed from benzyl alcohol and carbamic acid.[2] The molecule consists of a central carbamate moiety (-O-C(=O)-N-), which is flanked by a phenylmethyl (benzyl) group on the oxygen atom and two hydrogen atoms on the nitrogen atom.

The key functional groups are:

-

Benzyl Group (C₆H₅CH₂-) : Provides steric bulk and influences the molecule's solubility in organic solvents. The aromatic ring's electron system is a key feature.

-

Carbamate Group (-O(C=O)NH₂) : A planar functional group due to resonance between the nitrogen lone pair and the carbonyl group. This planarity is a critical aspect of its chemical behavior.

The presence of both a hydrogen-bond donor (-NH₂) and acceptors (the carbonyl and ester oxygens) allows for the formation of intermolecular hydrogen bonds, contributing to its crystalline solid state at room temperature.[1][3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, providing key identifiers and characteristic properties for laboratory use.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 621-84-1 | [2][4] |

| Molecular Formula | C₈H₉NO₂ | [2][4] |

| Molecular Weight | 151.165 g/mol | [2][4] |

| InChIKey | PUJDIJCNWFYVJX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N | [2][4] |

| Physical Properties | ||

| Appearance | White to off-white crystalline solid/flakes | [1][5] |

| Melting Point | 86-89 °C | [6] |

| Solubility | Moderately soluble in water, soluble in organic solvents | [2] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | [7] | |

| δ 7.56 - 7.39 (m, 5H) | Aromatic protons (C₆H₅) | [7] |

| δ 5.11 (s, 2H) | Methylene protons (-CH₂-) | [7] |

| δ 4.91 (br s, 2H) | Amine protons (-NH₂) | [7] |

| IR (KBr, cm⁻¹) | [7] | |

| 3422-3332 | N-H stretching | [7] |

| 1694 | C=O (carbonyl) stretching | [7] |

| 1610 | N-H bending | [7] |

| 1346 | C-N stretching | [7] |

| 1068 | C-O stretching | [7] |

Experimental Protocols

Synthesis of this compound via Benzyl Chloroformate and Ammonia (B1221849)

This protocol is a widely cited and reliable method for the laboratory-scale preparation of this compound.[5][8][9]

Materials and Equipment:

-

Benzyl chloroformate (Cbz-Cl)

-

Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (Ammonia water, ~28-30%)

-

Deionized water

-

Ice bath

-

Three-necked round-bottom flask

-

Overhead stirrer

-

Dropping funnel

-

Reflux condenser with a gas adapter

-

Büchner funnel and filter flask

-

Beakers and standard laboratory glassware

Procedure:

-

Setup: Equip a three-necked round-bottom flask with an overhead stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a low temperature.

-

Reaction Initiation: Charge the flask with concentrated aqueous ammonium hydroxide.

-

Addition of Reagent: While vigorously stirring the ammonia solution under ice-bath cooling, add benzyl chloroformate dropwise from the dropping funnel over a period of approximately 30 minutes. A white precipitate will form.[8]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at low temperature.[8]

-

Isolation: Isolate the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with a generous amount of cold deionized water to remove unreacted ammonia and ammonium salts.

-

Drying: Dry the washed product in air or in a vacuum desiccator to yield this compound as a white solid.

-

Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.[5][8]

Caption: Synthesis workflow for this compound.

Application in Amine Protection

This compound itself is a stable compound, but its derivative, the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection strategy in multi-step organic synthesis.[10] The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl), not this compound directly. However, understanding this compound provides insight into the structure of the resulting protected amine. The deprotection of a Cbz-protected amine regenerates the free amine.

Logical Relationship: Protection and Deprotection

-

Protection Step: A primary or secondary amine reacts with an activating agent like benzyl chloroformate to form a Cbz-protected amine (a substituted this compound).

-

Deprotection Step: The Cbz group is cleaved under specific conditions to release the free amine, toluene, and carbon dioxide. A common and mild method is catalytic hydrogenation.[10][11]

Caption: The Cbz protection and deprotection cycle.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 621-84-1 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

benzyl carbamate chemical properties and physical constants

An In-depth Technical Guide to Benzyl (B1604629) Carbamate (B1207046): Chemical Properties and Physical Constants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, physical constants, and key experimental protocols associated with benzyl carbamate. The information is structured to serve as an essential resource for professionals in research and development.

Core Chemical and Physical Properties

This compound (IUPAC name: this compound) is an organic compound widely utilized in synthetic chemistry, most notably as a precursor to the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1][2] Its physical and chemical characteristics are fundamental to its application and handling.

Identifiers and General Properties

| Property | Value | Citations |

| CAS Number | 621-84-1 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][4][5] |

| Molecular Weight | 151.16 g/mol | [1][4][5] |

| Appearance | White to off-white/light beige crystalline powder or flakes | [1][2][3][6] |

| IUPAC Name | This compound | [4] |

| InChI Key | PUJDIJCNWFYVJX-UHFFFAOYSA-N | [1][4] |

| Synonyms | Cbz-NH₂, Z-NH₂, Benzyl aminoformate, Carbobenzoxy-amide | [1][7] |

Physical Constants

The physical constants of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Constant | Value | Citations |

| Melting Point | 86-89 °C | [1][2][7][8] |

| Boiling Point | ~273 °C (estimate); 318.7 °C at 760 mmHg | [1][8] |

| Density | ~1.20 g/cm³ (estimate); 1.168 g/cm³ | [1][8] |

| Flash Point | 182.6 °C | [8] |

| pKa | 13.42 ± 0.50 (Predicted) | [1][2][6] |

| Refractive Index | ~1.5810 (estimate); 1.548 | [1][8] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [8] |

Solubility Profile

| Solvent | Solubility | Citations |

| Water | Insoluble / Moderately Soluble (68.02 g/L at 37 °C) | [1][2][3][6] |

| Organic Solvents | Soluble in benzene; Slightly soluble in chloroform (B151607) and methanol | [1][2] |

Spectral Data

Full spectral data is available from various public databases and provides the structural fingerprint for this compound.

| Data Type | Availability / Key Features | Citations |

| ¹H NMR | Spectra available. Key signals include the amine protons, the benzylic CH₂ protons, and the aromatic protons. | [4][9] |

| ¹³C NMR | Spectra available. | [4][8] |

| Infrared (IR) | Spectra available. Characteristic peaks include N-H stretching (around 3422-3332 cm⁻¹), C=O stretching (around 1694 cm⁻¹), and C-O stretching (around 1068 cm⁻¹). | [4][9][10] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available. | [4][10] |

| Raman | Spectra available. | [4][8] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

This compound is typically prepared by the reaction of benzyl chloroformate with ammonia (B1221849).[1][2]

Methodology:

-

Reaction Setup: Vigorously stir a volume of cold aqueous ammonia (relative density 0.90).

-

Addition: Slowly add benzyl chloroformate to the cold ammonia solution. A volume five times that of the benzyl chloroformate is recommended.[2]

-

Reaction: Continue stirring and allow the reaction mixture to stand at room temperature for approximately 30 minutes. A precipitate will form.[2]

-

Isolation: Filter the solid precipitate from the reaction mixture.

-

Washing and Drying: Wash the collected solid thoroughly with water and dry it to yield the final this compound product.[2]

Purification Protocol

If the synthesized this compound has an odor of ammonia, further purification is recommended.[2]

Methodology:

-

Initial Drying: Dry the crude product in a vacuum desiccator to remove residual ammonia.

-

Recrystallization: Dissolve the solid in a minimal amount of hot toluene (B28343) (approximately 2 volumes). Allow the solution to cool, inducing the formation of glistening plates.[2]

-

Alternative Recrystallization: The compound can also be recrystallized from hot water.[2]

-

Final Drying: Collect the recrystallized product and dry it again in a vacuum desiccator to remove all traces of solvent.[2]

Application: Cbz Group Deprotection via Catalytic Hydrogenolysis

This compound itself is a stable compound. However, its primary utility in drug development stems from the use of the benzyloxycarbonyl (Cbz) group, derived from benzyl chloroformate, to protect amines. The removal (deprotection) of the Cbz group is a critical step. Catalytic hydrogenolysis is a mild and common method for this cleavage.[11]

Methodology:

-

Setup: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate (B1210297) in a reaction flask.[11]

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of palladium).[11]

-

Hydrogen Source: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this purge cycle three times to ensure an inert atmosphere.[11] Alternatively, ammonium (B1175870) formate (B1220265) can be used as a hydrogen transfer reagent in place of H₂ gas, often with heating/reflux.[11]

-

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until monitoring (by TLC or LC-MS) indicates the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.[11]

Logical Relationships in Application

This compound is the simplest structure containing the benzyloxycarbonyl amine functionality. This functionality is central to its role in the protection-deprotection strategy essential for multi-step synthesis, particularly in peptide and pharmaceutical chemistry.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

-

Hazard Codes: Xn (Harmful).[7]

-

Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin).[7]

-

Safety Phrases: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[7][12]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly sealed container.[1][14]

-

Incompatibilities: Strong oxidizing agents and strong acids.[12][13]

References

- 1. This compound | 621-84-1 [chemicalbook.com]

- 2. This compound CAS#: 621-84-1 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氨基甲酸苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. Benzylcarbamate [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.de [fishersci.de]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

benzyl carbamate CAS number and molecular weight

An In-depth Technical Guide to Benzyl (B1604629) Carbamate (B1207046)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl carbamate, a significant reagent in organic synthesis. It covers its fundamental properties, synthesis, and extensive applications, with a particular focus on its role as a protecting group in peptide synthesis. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Core Properties of this compound

This compound is an organic compound with the formula C₆H₅CH₂OC(O)NH₂.[1] It is the ester of carbamic acid and benzyl alcohol.[1] It presents as a white solid that is soluble in organic solvents and has moderate solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 621-84-1 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | White solid / Light cream powder or flakes | [2][5][6] |

| Melting Point | 86 - 89 °C | [6] |

| EINECS Number | 210-710-4 | [2] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Table 2: Overview of Synthetic Methods for this compound

| Starting Materials | Reagents/Conditions | Yield | References |

| Benzyl chloroformate, Ammonia (B1221849) | Cold aqueous ammonia | - | [1][7] |

| Urea, Benzyl alcohol | Cation exchanger with nickel, 131-150 °C | 97% | [8] |

| Urea, Benzyl alcohol | Catalyst, 140-180 °C, reduced pressure | >90% | [9] |

| Urea, Benzyl alcohol | Alumina supported nickel oxide-bismuth oxide catalyst, 110 °C | 99% | [7] |

Experimental Protocol: Synthesis from Benzyl Chloroformate and Ammonia[2][7]

This method is a common laboratory-scale preparation.

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place concentrated aqueous ammonium (B1175870) hydroxide (B78521) solution.

-

Cool the flask in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cold, vigorously stirred ammonia solution over a period of 30 minutes.[2][7]

-

Continue stirring the mixture for an additional 2 hours.[2]

-

Dry the product in the air. The crude product can be further purified by recrystallization from a solvent mixture like ethyl acetate (B1210297) and hexane.[2]

Caption: Workflow for the synthesis of this compound.

Application in Amine Protection: The Benzyloxycarbonyl (Cbz) Group

This compound is a crucial reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[10][11] This protecting group is widely used in organic synthesis, particularly in peptide synthesis, to temporarily block the reactivity of amine functionalities.[10][12]

Protection of Amines

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate in the presence of a base.[12]

General Workflow for Amine Protection and Deprotection:

Caption: General workflow for Cbz protection and deprotection.

Deprotection of Cbz-Protected Amines

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups.[4][12]

Table 3: Comparison of Cbz Deprotection Methods

| Method | Reagents and Conditions | Advantages | Disadvantages | References |

| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) in a solvent like Methanol or Ethanol. | Mild conditions, clean byproducts (toluene and CO₂). | Incompatible with reducible functional groups (e.g., alkenes, alkynes). | [4][12] |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C in Methanol or Ethanol, reflux. | Avoids the use of gaseous hydrogen. | Requires heating. | [4] |

| Acid-Catalyzed Cleavage | 33% HBr in acetic acid. | Effective for substrates sensitive to reduction. | Harsh acidic conditions may not be suitable for acid-labile molecules. | [4] |

| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄ in DMAc at 75 °C. | Tolerates functional groups sensitive to hydrogenolysis, such as sulfur-containing compounds. | Requires elevated temperatures. | [13][14] |

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis[4]

This is the most common and mildest method for Cbz group removal.

-

Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.

-

Carefully add 10% Palladium on activated carbon (Pd/C) to the solution (typically 5-10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by standard methods if necessary.

Caption: Experimental workflow for Cbz deprotection via hydrogenolysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5][15]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Avoid contact with skin and eyes.[15]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[15]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[17]

Conclusion

This compound is a versatile and indispensable reagent in modern organic chemistry. Its primary application as the precursor to the Cbz protecting group has been fundamental to the advancement of peptide synthesis and the development of complex molecules. A thorough understanding of its properties, synthesis, and the various protocols for its use in protection/deprotection strategies is essential for researchers and scientists in synthetic chemistry and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound 99 621-84-1 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. CN102553598A - Catalyst for synthetizing this compound, preparation method and application - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.de [fishersci.de]

Solubility of Benzyl Carbamate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) carbamate (B1207046) is a versatile reagent and intermediate in organic synthesis, notably in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for benzyl carbamate, a detailed experimental protocol for determining solubility, and visual aids to understand the solubility workflow and principles.

It is important to note that while qualitative solubility information is available in the literature, there is a significant lack of comprehensive quantitative data across a wide range of common organic solvents. This guide presents the available information and provides a robust methodology for researchers to determine precise solubility values as needed for their specific applications.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 621-84-1 | [3] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Appearance | Off-white to light beige powder or flakes | [1][2] |

| Melting Point | 86-89 °C | [1][2] |

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with general trends following the "like dissolves like" principle. The carbamate functional group provides some polarity, while the benzyl group imparts nonpolar characteristics.

Quantitative Solubility Data

A comprehensive search of available literature yielded limited quantitative solubility data for this compound. The only specific value found was for its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 37 | 68.02 | [4][5] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility in various organic solvents have been reported and are summarized below. These descriptions can guide solvent selection for various applications.

| Solvent Class | Solvent | Solubility Description | Reference(s) |

| Alcohols | Methanol | Soluble, Slightly Soluble | [1][6] |

| Ethanol | Soluble | [7] | |

| Halogenated | Dichloromethane | Soluble | [6] |

| Chloroform | Soluble, Slightly Soluble | [1][6] | |

| Aromatic Hydrocarbons | Benzene | Soluble, Moderate Solubility | [1][6] |

| Toluene | Soluble (recrystallization solvent) | [1][2] | |

| Ethers | Diethyl Ether | Soluble | [7] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | [6] |

| Water | Water | Moderate Solubility, Insoluble | [1][8] |

Note: The conflicting reports on water solubility ("moderate" vs. "insoluble") highlight the importance of experimental verification.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Solvent Polarity and this compound Solubility

This diagram illustrates the general relationship between the polarity of a solvent and the expected solubility of this compound, based on the principle of "like dissolves like."

Caption: General trend of this compound solubility based on solvent polarity.

References

- 1. This compound | 621-84-1 [chemicalbook.com]

- 2. This compound CAS#: 621-84-1 [m.chemicalbook.com]

- 3. This compound | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 621-84-1: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Benzyl Carbamate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for benzyl (B1604629) carbamate (B1207046), a crucial reagent in organic synthesis, particularly in the protection of amino groups and the preparation of primary amines. The following sections detail its physical properties, the experimental methods for their determination, and a summary of its synthesis.

Physicochemical Data

Benzyl carbamate is a white to off-white crystalline powder or flakes at room temperature.[1][2][3] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 88 °C (361 K; 190 °F) | Wikipedia[3] |

| 86-89 °C | ChemicalBook[1], Guidechem[4] | |

| 87-89 °C | ChemicalBook[1] | |

| 87.0 to 89.0 °C | Tokyo Chemical Industry | |

| 83-91 °C | Thermo Scientific Chemicals[2] | |

| Boiling Point | 318.7 °C at 760 mmHg | Guidechem[4] |

| 273.17 °C (rough estimate) | ChemicalBook[1] |

Experimental Protocols

Melting Point Determination

A common method for determining the melting point of a crystalline solid like this compound involves the use of a melting point apparatus. One such instrument cited in the literature for compounds derived from this compound is the Stuart SMP30 melting point apparatus.[5] In a typical procedure, a small, finely powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For this compound, a "clear melt" is specified in some quality control standards.[2]

Purification for Accurate Measurements

To obtain an accurate melting point, the purity of the this compound is critical. A standard purification method involves recrystallization. For instance, this compound can be recrystallized from toluene.[1] The process generally involves dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum to remove any residual solvent.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of benzyl chloroformate with ammonia (B1221849).[1] This reaction is a nucleophilic acyl substitution where the ammonia acts as the nucleophile.

The logical workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound CAS#: 621-84-1 [m.chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Condensation of this compound with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl (B1604629) carbamate (B1207046). It includes detailed spectral data, peak assignments, and standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction to Benzyl Carbamate and NMR Spectroscopy

This compound is an organic compound that serves as a key building block in organic synthesis, particularly in the introduction of a protected amine functional group. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. ¹H NMR and ¹³C NMR are two of the most common NMR techniques, focusing on the hydrogen and carbon nuclei, respectively.

This guide presents the experimentally observed ¹H and ¹³C NMR spectral data for this compound, which are crucial for its unambiguous identification and for monitoring reactions involving this compound.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.35 | Multiplet | 5H | - | Ar-H |

| 5.15 | Singlet | 2H | - | -O-CH₂ -Ph |

| ~4.85 | Broad Singlet | 2H | - | -NH₂ |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C =O |

| 136.4 | Ar-C (ipso) |

| 128.6 | Ar-C H |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 67.2 | -O-C H₂-Ph |

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Vortex the sample at room temperature until the this compound is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR or the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of this compound Structure and NMR-Active Nuclei

The following diagram illustrates the chemical structure of this compound, highlighting the key nuclei that are observable in ¹H and ¹³C NMR spectroscopy.

Structure of this compound with NMR active nuclei highlighted.

Spectroscopic Analysis of Benzyl Carbamate: A Technical Guide

Introduction

Benzyl (B1604629) carbamate (B1207046) (C₈H₉NO₂) is an organic compound widely utilized in synthetic chemistry, particularly as a key intermediate and a protecting group for amines in peptide synthesis and the development of pharmaceuticals. Its structural integrity and purity are paramount for these applications. Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental analytical techniques for the structural elucidation and confirmation of benzyl carbamate. This guide provides an in-depth overview of the IR and MS data, detailed experimental protocols, and a logical workflow for the analysis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When exposed to infrared radiation, the covalent bonds in this compound vibrate at specific frequencies, resulting in a unique absorption spectrum that serves as a molecular fingerprint.

Data Presentation: IR Absorption

The primary vibrational modes observed in the solid-phase FTIR spectrum of this compound are summarized below. These absorptions are indicative of the key functional groups present in the molecule: the carbamate (-O-C(=O)-NH₂) and the benzyl (C₆H₅CH₂-) moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3422–3332 | Strong, Broad | N-H Asymmetric & Symmetric Stretching | Amine (-NH₂) |

| 1694 | Strong, Sharp | C=O Stretching (Amide I) | Carbonyl (Carbamate) |

| 1610 | Medium | N-H Bending (Scissoring) | Amine (-NH₂) |

| 1346 | Medium | C-N Stretching | Carbamate |

| 1068 | Medium | C-O Stretching | Ester (Carbamate) |

Table 1: Principal infrared absorption bands for this compound, with assignments for the observed vibrational modes.[1]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of a solid-phase IR spectrum using the KBr pellet technique.

Materials & Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR Spectrometer (e.g., Perkin-Elmer, Bruker)

Procedure:

-

Sample Preparation: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove moisture and store in a desiccator.

-

Mixing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.[2] Grind the two components together thoroughly in an agate mortar for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be acquired and automatically subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) MS, the molecule is ionized and fragmented, yielding a distinctive pattern.

Data Presentation: Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 151.16 g/mol .[1][3]

| Mass-to-Charge (m/z) | Proposed Ion Structure | Assignment | Relative Abundance |

| 151 | [C₆H₅CH₂OC(O)NH₂]⁺• | Molecular Ion [M]⁺• | Medium |

| 108 | [C₆H₅CH₂OH]⁺• | Benzyl alcohol radical cation | Top Peak |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) Cation | High (2nd Highest) |

| 79 | [C₆H₇]⁺ | Phenyl radical + H₂ | High (3rd Highest) |

Table 2: Key mass-to-charge ratios and their assignments from the electron ionization mass spectrum of this compound.[3]

The fragmentation is dominated by rearrangements and cleavages that lead to stable ions. The peak at m/z 108 suggests a rearrangement to form the benzyl alcohol radical cation. The highly abundant peak at m/z 91 is a classic signature for benzyl-containing compounds, corresponding to the exceptionally stable tropylium cation.[3]

Visualization: Proposed Fragmentation Pathway

The logical relationship between the molecular ion and its primary fragments can be visualized as follows.

Caption: EI-MS fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing a solid, thermally stable compound like this compound.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Autosampler vials with septa

-

GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer

-

Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable volatile solvent.

-

GC Method Setup:

-

Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on sample concentration.

-

Carrier Gas: Use Helium with a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at an initial temperature of 80°C, hold for 1 minute, then ramp at a rate of 10-20°C/min to a final temperature of 280°C and hold for 5 minutes.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to ~230°C.

-

Mass Analyzer: Scan mode, acquiring data over a mass range of m/z 40-400.

-

-

Analysis: Inject 1 µL of the prepared sample solution into the GC-MS. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer for ionization and detection.

-

Data Processing: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the this compound peak are analyzed using the instrument's software.

Integrated Analytical Workflow

For comprehensive quality control and structural verification, IR and MS are often used in a complementary workflow. The following diagram illustrates a typical logical process for the spectroscopic characterization of a this compound sample.

Caption: General workflow for spectroscopic analysis.

The combined application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provides a robust and definitive characterization of this compound. IR spectroscopy confirms the presence of essential functional groups such as the N-H and C=O bonds of the carbamate, while mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern highlighted by the stable tropylium ion (m/z 91). The data and protocols presented in this guide serve as a comprehensive resource for scientists to ensure the identity and quality of this compound in research and development settings.

References

An In-depth Technical Guide to the Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) carbamate (B1207046) from benzyl alcohol and urea (B33335), two readily available and cost-effective starting materials. Benzyl carbamate is a crucial intermediate in organic synthesis, most notably for the introduction of the carboxybenzyl (Cbz or Z) protecting group for amines, a cornerstone in peptide synthesis.[1] This document details the reaction mechanisms, experimental protocols, and quantitative data to facilitate the successful laboratory-scale synthesis of this valuable compound.

Reaction Mechanism and Principles

The synthesis of this compound from benzyl alcohol and urea proceeds via a nucleophilic substitution reaction at the carbonyl carbon of urea, with the elimination of ammonia (B1221849). The overall transformation is as follows:

Benzyl Alcohol + Urea → this compound + Ammonia

The reaction is typically facilitated by heat and, in many high-yield protocols, a catalyst. The mechanism involves the nucleophilic attack of the hydroxyl group of benzyl alcohol on one of the carbonyl carbons of urea. This is followed by the departure of ammonia as a leaving group. The use of catalysts, such as Lewis acids or supported metal oxides, can enhance the electrophilicity of the urea carbonyl group, thereby accelerating the reaction rate.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from benzyl alcohol and urea have been reported, primarily differing in the catalytic system and reaction conditions employed. Below are detailed protocols for two effective approaches.

2.1. Method 1: Heterogeneous Catalysis with Supported Metal Oxides

This method utilizes a reusable solid catalyst, simplifying product purification. Catalysts composed of iron oxide, titanium oxide, or nickel oxide on an alumina (B75360) support have been shown to be effective.[2]

-

Reagents:

-

Procedure:

-

To a reaction kettle equipped with a condensing reflux column, add urea, benzyl alcohol, and the catalyst in the specified ratios.[2]

-

Heat the mixture to a temperature between 140-180°C.[2]

-

Apply reduced pressure (0.2-0.8 atm) to facilitate the removal of ammonia gas produced during the reaction.[2]

-

Maintain the reaction for 3-8 hours, monitoring the conversion of urea.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to separate the solid catalyst, which can be reused.[2]

-

The resulting solution contains this compound and excess benzyl alcohol.

-

Purify the product by vacuum distillation to remove the unreacted benzyl alcohol, yielding this compound as a white solid.[2] The purity of the product obtained through this method can be as high as 98%.[2]

-

2.2. Method 2: Cation Exchanger Catalysis

This protocol employs a nickel-impregnated cation exchanger, which also acts as a heterogeneous catalyst.

-

Reagents:

-

Urea (240 parts by weight)

-

Benzyl Alcohol (778 parts by weight)

-

Nickel-containing cation exchanger (e.g., Amberlyst 15) (11 parts by weight)[4]

-

-

Procedure:

-

In a stirred vessel, combine urea, benzyl alcohol, and the nickel-treated cation exchanger.[4]

-

Heat the mixture to reflux, with the temperature starting around 131°C and rising to approximately 149°C over 6 hours.[4]

-

Continue heating at 149-150°C for an additional 2 hours.[4]

-

After cooling, filter off the cation exchanger.[4]

-

Remove the excess benzyl alcohol via distillation under reduced pressure.[4]

-

The remaining product is this compound. This method has been reported to yield up to 97% of the theoretical yield based on urea.[4]

-

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound from benzyl alcohol and urea, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Comparison of Reaction Conditions and Yields

| Catalyst | Benzyl Alcohol:Urea Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| Alumina supported NiO-Bi₂O₃ | Not Specified | 110 | 10 | 99.0 |

| Nickel-treated Cation Exchanger (Amberlyst 15) | ~3.3:1 (by weight) | 131-150 | 8 | 97.0 |

| Alumina supported Fe₂O₃, TiO₂, NiO (any two) | 3:1 to 8:1 | 140-180 | 3-8 | >90 |

| FeII(Anthra-Merf) | 1.5:1 | 120 | 6.5 | ~85 |

Data sourced from references[2][3][4][5].

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 621-84-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 75-76 °C |

| Boiling Point | 116-118 °C at 0.3-0.4 mm Hg |

| Appearance | White solid |

Data sourced from reference[4].

Purification and Characterization

Post-reaction, the primary impurity is excess benzyl alcohol, which has a significantly higher boiling point at atmospheric pressure (205°C) compared to the desired product under vacuum.[2] This difference allows for effective separation via vacuum distillation. For achieving higher purity, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed.[6]

Characterization of the final product can be performed using standard analytical techniques:

-

Melting Point: Comparison with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Considerations

-

The reaction is conducted at high temperatures and may involve reduced pressure; appropriate safety precautions for such operations should be taken.

-

The reaction evolves ammonia gas, which is corrosive and toxic. The synthesis should be performed in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of this compound from benzyl alcohol and urea is an efficient and atom-economical process. The use of heterogeneous catalysts, such as supported metal oxides or cation exchangers, offers high yields and simplifies product purification through easy catalyst removal.[2] The reaction conditions can be optimized to achieve near-quantitative yields, making this a highly attractive method for the industrial and laboratory-scale production of this important chemical intermediate. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN102553598A - Catalyst for synthetizing this compound, preparation method and application - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Preparation of Benzyl Carbamate from Benzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) carbamate (B1207046) from benzyl chloroformate. Benzyl carbamate is a crucial reagent and intermediate in organic synthesis, particularly in the protection of amine functionalities in peptide synthesis and the development of pharmaceuticals. This document outlines the prevalent synthetic methodology, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the reaction workflow. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding and practical application of this chemical transformation.

Introduction

This compound, also known as benzyloxycarbonylamine, is an organic compound widely utilized as a protecting group for amines. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, effectively masks the nucleophilicity and basicity of amines, allowing for selective transformations at other sites of a complex molecule.[1][2] The Cbz group's stability under a variety of reaction conditions and its facile removal through methods like catalytic hydrogenolysis make it an invaluable tool in multi-step organic synthesis.[3] The most common and direct preparation of this compound involves the reaction of benzyl chloroformate with ammonia (B1221849).[4][5] This guide will delve into the specifics of this synthetic route.

Reaction Scheme and Mechanism

The synthesis of this compound from benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of this compound and hydrochloric acid. In the presence of excess ammonia, the hydrochloric acid is neutralized to form ammonium (B1175870) chloride.

Figure 1: Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The reaction of benzyl chloroformate with ammonia to produce this compound is known for its high efficiency. The following table summarizes key quantitative data from various literature sources.

| Parameter | Value | Reference |

| Yield | 84% | [6] |

| Yield | 91-94% | [5] |

| Melting Point | 85-86 °C | [5] |

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound from benzyl chloroformate, adapted from established literature.[5][6]

Materials and Equipment

-

Reagents:

-

Benzyl chloroformate

-

Concentrated aqueous ammonium hydroxide (B78521) (28-30%)

-

Deionized water

-

Ethyl acetate (B1210297) (for recrystallization)

-

Hexane (for recrystallization)

-

Anhydrous magnesium sulfate (B86663)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Overhead stirrer

-

Dropping funnel

-

Reflux condenser with a gas adapter

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Synthetic Procedure

-

Reaction Setup: A 2-liter, three-necked round-bottom flask is equipped with an overhead stirrer, a dropping funnel, and a reflux condenser. The flask is charged with 1 liter of concentrated aqueous ammonium hydroxide.[6]

-

Addition of Benzyl Chloroformate: The flask is cooled in an ice bath. Benzyl chloroformate (200 mL, 1.42 mol) is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.[6][7]

-

Reaction: Stirring is continued for an additional 2 hours in the ice bath.[6] After the addition is complete, the reaction mixture can be allowed to stand at room temperature for 30 minutes.[5]

-

Isolation of Crude Product: The precipitated white solid is collected by filtration using a Büchner funnel.[6][7]

-

Washing: The collected solid is washed thoroughly with a large volume of cold water (approximately 2 liters) to remove any remaining salts.[6]

-

Drying: The product is air-dried for two days to remove excess water.[6]

Purification

-

Recrystallization: The crude this compound is dissolved in warm ethyl acetate (approximately 600 mL).[6]

-

Drying of Organic Phase: Anhydrous magnesium sulfate is added to the solution to remove any residual water, and the mixture is filtered.

-

Crystallization: The filtrate is concentrated by rotary evaporation until precipitation begins. Hexane (approximately 600 mL) is then added to complete the precipitation of the purified this compound.[6]

-

Final Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the preparation of this compound.

Figure 2: Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[8]

-

Concentrated ammonium hydroxide is corrosive and has a pungent odor. It should also be handled in a fume hood.

-

The reaction is exothermic, and the slow addition of benzyl chloroformate with cooling is crucial to control the reaction temperature.

Conclusion

The preparation of this compound from benzyl chloroformate and ammonia is a robust and high-yielding synthetic method. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. This in-depth guide provides the necessary details for researchers and professionals to successfully and safely perform this important transformation, which is a fundamental step in many synthetic endeavors within the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the arsenal (B13267) of synthetic organic chemists, has been an indispensable tool since its pioneering introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its arrival heralded a new era in peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability, distinct deprotection pathways, and cost-effectiveness ensure its continued and significant role in modern organic synthesis and drug development.[1][3][4]

This technical guide provides a comprehensive exploration of the benzyloxycarbonyl protecting group, covering its fundamental principles, detailed experimental protocols for its introduction, and its strategic significance in complex molecular synthesis.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][5] This protection is crucial in multi-step syntheses to prevent unwanted side reactions. The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and most aqueous acidic media.[1][3] However, it can be selectively removed under specific, mild conditions, most notably catalytic hydrogenation.[1][6] This orthogonality to other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, makes it an invaluable component in complex synthetic strategies.[1][3]

Introduction of the Benzyloxycarbonyl (Cbz) Group

The introduction of the Cbz group, or N-benzyloxycarbonylation, is typically achieved by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. The base present in the reaction mixture neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][6]

Experimental Protocols for Cbz Protection

A variety of methods have been developed for the introduction of the Cbz group, allowing for optimization based on the substrate and desired reaction conditions.

Protocol 1: Standard Aqueous Conditions

This is a widely used method for the N-protection of amines.[5][7]

-

Substrate: Primary or secondary amine (1.0 eq).

-

Reagents: Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq), Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq).

-

Solvent: Dioxane/water or THF/water mixture (e.g., 1:1 or 2:1).

-

Temperature: 0 °C to room temperature.

-

Procedure: The amine is dissolved in the solvent mixture, and the base is added. The mixture is cooled in an ice bath, and Cbz-Cl is added dropwise. The reaction is stirred for several hours at room temperature. Upon completion, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Cbz-protected amine.[7]

Protocol 2: Anhydrous Organic Conditions

This method is suitable for substrates that are not soluble in aqueous media.

-

Substrate: Primary or secondary amine (1.0 eq).

-

Reagents: Benzyl chloroformate (Cbz-Cl) (1.1 eq), and a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0 °C to room temperature.

-

Procedure: The amine is dissolved in the anhydrous solvent and cooled to 0 °C. The organic base is added, followed by the dropwise addition of Cbz-Cl. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is worked up by washing with aqueous solutions to remove the ammonium (B1175870) salt and excess reagents.

Protocol 3: Green Chemistry Approach in Water

An environmentally benign method that avoids the use of organic solvents.[8]

-

Substrate: Primary or secondary amine (1.0 mmol).

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.0 mmol).

-

Solvent: Water.

-

Temperature: Room temperature.

-

Procedure: To a mixture of the amine in water, Cbz-Cl is added. The reaction is stirred at room temperature for a short period (typically 2-10 minutes for aliphatic amines). The product often precipitates and can be collected by filtration.[8] This method has shown high chemoselectivity for the protection of aliphatic amines over aromatic amines.[8]

Quantitative Data on Cbz Protection

The efficiency of Cbz protection is dependent on the substrate and reaction conditions. The following table summarizes representative yields for the Cbz protection of various amines under different protocols.

| Substrate (Amine) | Protection Method | Base | Solvent | Time | Yield (%) | Reference |

| Glycine | Schotten-Baumann | NaOH | Water | - | 91-95 | [2] |

| L-Alanine | Schotten-Baumann | NaOH | Water | - | 85-90 | [2] |

| Aniline | Standard | NaHCO₃ | Acetone/Water | 1 h | 95 | [3] |

| Benzylamine | In Water | None | Water | 2 min | 98 | [8] |

| Piperidine | In Water | None | Water | 2 min | 97 | [8] |

| (R)-Methyl 2-aminopropanoate | In Water | None | Water | 5 min | 95 | [8] |

Significance in Peptide Synthesis and Drug Development

The introduction of the Cbz group was a landmark achievement in peptide chemistry, enabling for the first time the controlled, stepwise synthesis of peptides.[2] By protecting the N-terminus of an amino acid, the carboxyl group could be activated for coupling with another amino acid without self-polymerization.[2]

In the broader context of drug development, the Cbz group's stability and orthogonal removal make it a strategic choice in the synthesis of complex, nitrogen-containing pharmaceuticals.[3][9] Its ability to impart crystallinity to intermediates can simplify purification by recrystallization, which is often more scalable and cost-effective than chromatography.[3][4]

Deprotection of the Cbz Group

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other sensitive functional groups.[9]

Common Deprotection Methods

-

Catalytic Hydrogenolysis: This is the most widely used and mildest method for Cbz deprotection.[1][6] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][6] The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[6] Transfer hydrogenation, using a hydrogen donor like ammonium formate, is a common alternative to using hydrogen gas.[6]

-

Acidolysis: Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group.[9][10] This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing residues.[9][10]

-

Nucleophilic Deprotection: A newer method involves the use of nucleophiles like 2-mercaptoethanol (B42355) in the presence of a base, which can be advantageous for substrates with sensitive functionalities that are incompatible with hydrogenation or strong acids.[11]

Conclusion

The benzyloxycarbonyl group, since its inception, has remained a cornerstone of organic synthesis. Its robust nature, ease of introduction, and versatile deprotection options solidify its position as a critical tool for chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the Cbz group's application and associated methodologies is essential for the strategic design and successful synthesis of complex molecules, from peptides to pharmaceuticals. Its enduring legacy is a testament to its utility and reliability in the ever-evolving field of chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. ijacskros.com [ijacskros.com]

- 9. benchchem.com [benchchem.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

The Enduring Guardian: A Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely utilized protecting group for amines in organic synthesis, playing a pivotal role in peptide chemistry and the development of pharmaceuticals.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group's application was a watershed moment, enabling the controlled, stepwise synthesis of peptides for the first time.[3] Its enduring prevalence is a testament to its robust stability, the reliability of its introduction, and the versatility of its cleavage methods.[2] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of the benzyl (B1604629) carbamate (B1207046) protecting group.

Core Function and Advantages

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[2] This protection strategy prevents undesired side reactions during subsequent synthetic transformations, such as peptide bond formation, alkylation, or acylation.[4]

Key advantages of the Cbz group include:

-

Robust Stability: Cbz-protected amines exhibit stability across a broad spectrum of reaction conditions, including basic and most aqueous acidic media.[2][5]

-

Orthogonality: A defining characteristic of the Cbz group is its unique removal by catalytic hydrogenolysis. This renders it orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethyloxycarbonyl (Fmoc), a critical attribute in complex multi-step syntheses.[4][6]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected compound, facilitating purification.[7]

Introduction of the Cbz Group: N-Protection

The most prevalent method for the introduction of the Cbz group is the Schotten-Baumann reaction, which involves the treatment of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][4] The base serves to neutralize the hydrochloric acid generated during the reaction.[4]

Caption: Cbz protection of an amine via nucleophilic acyl substitution.

Experimental Protocol: General Procedure for Cbz-Protection of an Amine

This protocol outlines a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions.[2][4]

Materials:

-

Amine substrate (1.0 equiv)

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N Sodium Hydroxide (NaOH, 1.1 equiv)[4][8]

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)[4]

-

Ethyl acetate (B1210297) and 1M Hydrochloric acid (HCl) for work-up[4]

Procedure:

-